6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-4-33-21-11-9-20(10-12-21)27(30)25-18-29(17-19-7-6-8-22(15-19)32-3)26-14-13-23(34-5-2)16-24(26)28(25)31/h6-16,18H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORYGFQZRIBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using an appropriate benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy groups can be introduced through nucleophilic substitution reactions, where ethoxide ions react with the corresponding halogenated intermediates.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated intermediates with sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- 6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- 6-Methoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Uniqueness
6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both ethoxy and methoxy groups, along with the quinoline core, provides a distinctive chemical profile that can be leveraged in various research and industrial contexts.
Biological Activity
6-Ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound belonging to the class of quinolones, which are known for their diverse biological activities. This compound features a unique structure that includes an ethoxybenzoyl group and a methoxyphenylmethyl group attached to a dihydroquinolinone core. The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antimicrobial Properties
Quinolones, including the compound , have been extensively studied for their antibacterial properties. They function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. In vitro studies demonstrate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several research findings. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins. The structure-activity relationship (SAR) analysis indicates that modifications to the ethoxy and methoxy groups can enhance its cytotoxic effects on various cancer cells.
Case Studies
- Study on Bacterial Inhibition : A research study evaluated the effectiveness of several quinolone derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains .
- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. This suggests significant potential for further development in oncology .
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The quinolone core allows interaction with DNA, leading to strand breaks.
- Apoptosis Induction : Activation of mitochondrial pathways leading to cytochrome c release and subsequent apoptosis.
- Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest in cancer cells, preventing proliferation .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 16 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Ethoxy Group Position Change | Increased antibacterial activity |
| Methoxy Group Substitution | Enhanced cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
